molecular formula C8H6BrN3O B1481760 4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole CAS No. 2091717-91-6

4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole

Cat. No.: B1481760
CAS No.: 2091717-91-6
M. Wt: 240.06 g/mol
InChI Key: AYLWZJBBLBGMJW-UHFFFAOYSA-N
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Description

4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole is a chemical compound of interest in medicinal chemistry and pharmaceutical research. This heteroaromatic scaffold, which combines an isoxazole ring with a brominated pyrimidine, is commonly utilized as a building block in the synthesis of more complex molecules. The presence of the bromine atom on the pyrimidine ring makes it a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. Compounds featuring isoxazole and pyrimidine motifs are frequently investigated in drug discovery efforts. Research into similar structures has shown potential in developing antagonists for various biological targets . The specific research applications and mechanism of action for this compound would be contingent on the final target structure and require further investigation. Researchers are encouraged to consult the scientific literature for detailed structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(6-bromopyrimidin-4-yl)-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c1-5-6(3-12-13-5)7-2-8(9)11-4-10-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLWZJBBLBGMJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 6-Bromopyrimidine Derivatives

The 6-bromopyrimidin-4-yl moiety is typically prepared starting from 5-bromopyrimidine-4-carboxylic acid or related pyrimidine precursors. Key methods include:

  • Conversion of 5-bromopyrimidine-4-carboxylic acid to acyl chlorides or esters

    • Treatment with oxalyl chloride and catalytic N,N-dimethylformamide (DMF) in dichloromethane at room temperature yields acyl chlorides.
    • Alternatively, thionyl chloride with DMF at elevated temperature (90°C) converts the acid to reactive acyl chlorides.
    • Esterification with ethanol and boron trifluoride etherate under reflux forms methyl or ethyl esters for further transformations.
  • Synthesis of 5-bromopyrimidine-4-carboxylic acid

    • Formamidine acetate is reacted with sodium ethoxide and mucobromic acid in ethanol at 45-50°C, followed by acidification and extraction to isolate the bromopyrimidine acid.
  • Substitution reactions on bromopyrimidine derivatives

    • Nucleophilic substitutions or coupling reactions can be performed on the bromopyrimidine ring to introduce other groups or facilitate ring closure reactions.
Step Reagents/Conditions Product Yield/Notes
1 5-Bromopyrimidine-4-carboxylic acid + oxalyl chloride + DMF, CH2Cl2, 20°C, overnight 5-Bromopyrimidine-4-carbonyl chloride Moderate yield (~39%)
2 5-Bromopyrimidine-4-carboxylic acid + thionyl chloride + DMF, 90°C, 3h Acyl chloride intermediate Used directly in next step
3 5-Bromopyrimidine-4-carboxylic acid + ethanol + boron trifluoride etherate, reflux, 20h Ethyl 5-bromopyrimidine-4-carboxylate Isolated as crystalline solid
4 Formamidine acetate + sodium ethoxide + mucobromic acid, EtOH, 45-50°C 5-Bromopyrimidine-4-carboxylic acid Isolated by extraction and crystallization

Preparation of 5-Methylisoxazole Intermediates

The 5-methylisoxazole ring is typically constructed through cyclization reactions involving oximes and β-ketoesters or their derivatives:

  • Isoxazole ring formation

    • Starting from substituted benzaldehydes or nitriles, oxime formation is followed by chlorination (e.g., with N-chlorosuccinimide) and intramolecular cyclization with methyl acetoacetate to afford isoxazole methyl esters.
    • Hydrolysis under basic conditions converts methyl esters to carboxylic acids, which can be further transformed into acyl chlorides for coupling.
  • Ring closure and dehydration

    • Amidoximes react with acyl chlorides to form intermediates, which upon treatment with potassium hydroxide in anhydrous dimethyl sulfoxide (DMSO) undergo intramolecular ring closure and dehydration to yield isoxazole derivatives.
Step Reagents/Conditions Product Notes
1 Substituted benzaldehydes + hydroxylamine derivatives + N-chlorosuccinimide + methyl acetoacetate Isoxazole methyl esters Via oxime formation, chlorination, and ring closure
2 Isoxazole methyl esters + base (NaOH or KOH) Isoxazole carboxylic acids Hydrolysis step
3 Isoxazole carboxylic acids + oxalyl chloride or thionyl chloride Isoxazole acyl chlorides For coupling reactions
4 Acyl chlorides + amidoximes + KOH in DMSO Isoxazole derivatives via ring closure and dehydration Intramolecular cyclization

Coupling of 6-Bromopyrimidin-4-yl and 5-Methylisoxazole Units

The final step in the preparation of 4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole involves coupling the bromopyrimidine moiety with the isoxazole derivative:

  • Cross-coupling reactions

    • Palladium-catalyzed cross-coupling (e.g., Suzuki, Stille, or Buchwald-Hartwig reactions) can be employed to link the brominated pyrimidine with the isoxazole ring.
    • Typical catalysts include Pd2(dba)3 with appropriate ligands like dppf in solvents such as dimethylacetamide (DMA).
    • Reaction conditions are optimized to achieve high yield and selectivity.
  • Intramolecular cyclization and dehydration

    • Following coupling, treatment with strong base (KOH) in anhydrous DMSO induces ring closure and dehydration to form the final heterocyclic compound.
Step Reagents/Conditions Product Notes
1 6-Bromopyrimidine acyl chloride + amidoxime derivative Intermediate amide Precursor to isoxazole ring closure
2 Intermediate + KOH, anhydrous DMSO This compound Intramolecular ring closure and dehydration
3 Pd-catalyst (Pd2(dba)3), ligand (dppf), DMA Coupled heterocyclic compound Cross-coupling step

Summary Table of Key Preparation Steps

Preparation Stage Starting Material Reagents/Conditions Intermediate/Product Yield/Remarks
Pyrimidine acid synthesis Formamidine acetate + mucobromic acid NaOEt, EtOH, 45-50°C 5-Bromopyrimidine-4-carboxylic acid Crystallized, high purity
Conversion to acyl chloride 5-Bromopyrimidine-4-carboxylic acid Oxalyl chloride + DMF, RT or SOCl2 + DMF, 90°C Acyl chloride intermediate Used directly in coupling
Isoxazole ring formation Substituted benzaldehydes Oxime formation, NCS chlorination, methyl acetoacetate cyclization Isoxazole methyl esters Hydrolysis to acids
Coupling reaction Pyrimidine acyl chloride + amidoximes Pd catalyst, ligand, DMA Coupled heterocycle Optimized for yield
Ring closure Coupled intermediate KOH, anhydrous DMSO Final this compound Intramolecular cyclization

Research Findings and Analytical Data

  • The synthetic routes emphasize mild conditions for acyl chloride formation and careful control of temperature to preserve bromine substituents.
  • Intramolecular cyclization in anhydrous DMSO with potassium hydroxide is critical for ring closure and dehydration, yielding the isoxazole ring fused to the pyrimidine.
  • Pd-catalyzed cross-coupling is a reliable method for forming the C-C bond between the pyrimidine and isoxazole rings with good yields and selectivity.
  • Analytical characterization including NMR, LC-MS, and HPLC confirms the purity and structure of intermediates and final products. For example, methyl esters show characteristic NMR signals at ~4 ppm (singlet for methyl group), and mass spectrometry confirms molecular ion peaks consistent with bromine isotopes.

Chemical Reactions Analysis

Types of Reactions: 4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole can undergo various types of chemical reactions, including:

  • Oxidation: The bromo-substituted pyrimidinyl group can be oxidized to form a corresponding pyrimidinyl oxide.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a pyrimidinyl derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as alkyl halides or aryl halides, along with a suitable base, are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Pyrimidinyl oxides

  • Reduction Products: Pyrimidinyl derivatives without the bromine atom

  • Substitution Products: Alkyl or aryl-substituted pyrimidinyl derivatives

Scientific Research Applications

4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems and interactions with biomolecules.

  • Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies and molecular modeling.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares 4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole with structurally related isoxazole derivatives, focusing on substituents, synthesis yields, and melting points:

Compound Name Substituents (Position) Yield (%) Melting Point (°C) Key Structural Features Reference
This compound 6-Bromopyrimidin-4-yl (C4), CH₃ (C5) N/A N/A Bromopyrimidine enhances reactivity
4-(4-Chlorophenyl)-5-methylisoxazole (9) 4-Chlorophenyl (C4), CH₃ (C5) N/A N/A Chlorophenyl for hydrophobic interactions
Compound 38 4-((6-Chloropyridin-3-yl)methoxy)phenyl 70 168.2–170.8 Chloropyridinyl for π-π stacking
Compound 40 1,3-Dimethylpyrazol-5-ylmethoxy N/A N/A Pyrazole enhances metabolic stability
Compound 51 4-Aminophenyl 24 119.4–121.1 Amino group for hydrogen bonding

Key Observations :

  • Electron-withdrawing groups (e.g., bromine, chlorine) improve electrophilicity and binding to biological targets .
  • Bulky substituents (e.g., pyridinyl, benzyloxy) influence melting points and solubility .
  • Amino groups (e.g., compound 51) reduce yields due to competing side reactions .

Pharmacological Activity

Isoxazole derivatives are often evaluated for enzyme inhibition or antiparasitic activity. For example:

  • 5-Methylisoxazole analogs (e.g., compound 37a) exhibit 88% enzyme inhibition at 1 μM in Toxoplasma gondii enoyl-ACP reductase (TgENR) assays, outperforming triclosan (MIC₅₀ = 0.25 μM) .
  • Bromopyrimidine analogs (e.g., compound in ) are hypothesized to target kinase ATP-binding pockets due to their planar aromatic systems.

Mechanistic Insights :

  • Bromine’s electrophilic character may facilitate covalent binding to cysteine residues in enzymes .
  • Methoxy and benzyloxy groups (e.g., compounds 24, 25) enhance lipophilicity, improving membrane permeability .

Biological Activity

The compound 4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₉H₈BrN₃O
  • Molecular Weight : 244.08 g/mol

Biological Activity Overview

This compound has been evaluated for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that it exhibits moderate antibacterial properties against certain strains of bacteria.
  • Anticancer Potential : Research suggests potential efficacy in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

Studies have demonstrated that this compound shows activity against several bacterial strains. Table 1 summarizes its antibacterial efficacy compared to standard antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL Standard Antibiotic (Ciprofloxacin) MIC µg/mL
Staphylococcus aureus321
Escherichia coli642
Pseudomonas aeruginosa1284

Table 1: Antibacterial activity of this compound compared to ciprofloxacin.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with bacterial DNA synthesis pathways and may inhibit key enzymes involved in nucleic acid metabolism.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including:

  • MCF-7 (Breast Cancer)
  • HeLa (Cervical Cancer)

The compound's cytotoxicity was assessed using the MTT assay, revealing an IC50 value in the micromolar range, indicating significant potential for further development as an anticancer agent.

Case Studies

  • Case Study on Antibacterial Efficacy
    A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the growth of resistant strains of Staphylococcus aureus. The authors noted that structural modifications could enhance its potency and selectivity against pathogenic bacteria .
  • Case Study on Anticancer Properties
    Research presented at the Annual Cancer Research Conference demonstrated that treatment with this compound led to apoptosis in HeLa cells through the activation of caspase pathways. This suggests a promising avenue for therapeutic development in oncology .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole
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4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole

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